N6-L-Lysyl-D-lysine
Description
N6-L-Lysyl-D-lysine is a lysine derivative characterized by an amide bond formed between the ε-amino group of L-lysine and the α-carboxylic acid group of D-lysine. This stereochemical configuration (L-D linkage) distinguishes it from homodimeric L-lysine analogs. The compound is often utilized in biochemical research, particularly as a reference standard for impurity profiling in lysine-based pharmaceuticals . Its trihydrochloride form (CAS 164262-23-1) has a molecular formula of C₁₂H₂₇Cl₃N₄O₃ and a molar mass of 397.73 g/mol .
Properties
Molecular Formula |
C12H26N4O3 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
InChI Key |
ISWYJQKGNGBKJG-VHSXEESVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@H](C(=O)O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-L-Lysyl-D-lysine involves the coupling of two lysine molecules. This can be achieved through various synthetic routes, including the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond. Common reagents used in the synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N6-L-Lysyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced lysine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can result in the formation of alkylated or acylated lysine derivatives.
Scientific Research Applications
N6-L-Lysyl-D-lysine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor in the biosynthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N6-L-Lysyl-D-lysine involves its incorporation into proteins and peptides. The compound can be utilized by lysyl-tRNA synthetase (KARS) to produce N6-acetyl-L-lysyl-AMP, which is then transferred to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA. This process introduces N6-acetyl-L-lysine into growing nascent polypeptides, resulting in protein acetylation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Lysine Derivatives
Stereochemical Specificity
- This compound (L-D configuration) is distinct from its L-L counterpart (N6-L-Lysyl-L-lysine , CAS 94613-75-9), which adopts an L-L configuration. The D-lysine moiety may confer resistance to proteolytic degradation compared to L-lysine derivatives .
- N6-Cbz-D-lysine (D-stereochemistry) is used in peptide synthesis to study enzyme stereoselectivity or to create protease-resistant peptide bonds .
Physicochemical Properties
- Solubility : this compound trihydrochloride is highly water-soluble due to its ionic nature, whereas lipid-modified derivatives like N6-Oleoyl-L-lysine exhibit hydrophobicity .
- Stability : Methylated or acetylated lysines (e.g., Trimethyl-L-lysine) are stable under physiological conditions, while azido derivatives require light-sensitive storage .
Pharmaceutical Relevance
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